molecular formula C9H15NO4 B7917580 ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid

Cat. No.: B7917580
M. Wt: 201.22 g/mol
InChI Key: XKDHHJGQUCIMMM-QMMMGPOBSA-N
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Description

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid is a chemical compound with a unique structure that includes a piperidine ring, an acetyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid typically involves the reaction of piperidine derivatives with acetylating agents and acetic acid. One common method includes the acetylation of (S)-piperidin-3-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-1-Acetyl-piperidin-4-yloxy)-acetic acid
  • **®-1-Acetyl-piperidin-3-yloxy)-acetic acid
  • **(S)-1-Acetyl-piperidin-3-yloxy)-propionic acid

Uniqueness

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

2-[(3S)-1-acetylpiperidin-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-8(5-10)14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDHHJGQUCIMMM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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